molecular formula C8H16 B1199518 4-Ethyl-1-hexene CAS No. 16746-85-3

4-Ethyl-1-hexene

Cat. No.: B1199518
CAS No.: 16746-85-3
M. Wt: 112.21 g/mol
InChI Key: OPMUAJRVOWSBTP-UHFFFAOYSA-N
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Description

4-Ethyl-1-hexene (CAS RN: 16746-85-3) is an alpha monoolefin with the molecular formula C₈H₁₆ and an average molecular mass of 112.216 g/mol . Its structure features a terminal double bond at the 1-position and an ethyl substituent at the 4-position of a six-carbon chain. Key physical properties include a boiling point of 112.4°C, density of 0.719 g/cm³, and a flash point of 15.5°C, indicating moderate flammability . The compound is utilized in industrial applications, such as rubber blends, due to its reactivity as a monoolefin .

Properties

IUPAC Name

4-ethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMUAJRVOWSBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937334
Record name 4-Ethylhex-1-ene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 1-Hexene, 4-ethyl-
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CAS No.

16746-85-3
Record name 4-Ethyl-1-hexene
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Record name 1-Hexene, 4-ethyl-
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Record name 4-Ethylhex-1-ene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-1-hexene can be synthesized through the trimerization of ethylene. This process involves the use of chromium-based catalysts under specific conditions of temperature and pressure. The reaction typically occurs at temperatures around 100-120°C and ethylene pressures of 50-100 atm . The catalytic system’s composition, including the presence of hydrogen, significantly affects the reaction kinetics and product distribution .

Industrial Production Methods: The industrial production of this compound primarily involves the ethylene trimerization method. This method is preferred due to its high selectivity towards 1-hexene compared to traditional ethylene oligomerization methods . Chevron Phillips’ ethylene trimerization technology is one of the dominant technologies used in the production of 1-hexene .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile (e.g., sulfuric acid) to form a carbocation intermediate, which then reacts further to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 4-ethyl-1-hexene with analogous monoolefins, focusing on molecular properties, reactivity, and industrial relevance.

Table 1: Comparative Data for this compound and Related Monoolefins

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Notes
This compound 16746-85-3 C₈H₁₆ 112.216 112.4 0.719 Rubber blends ; cytochrome P-450 inhibition
4-Methyl-1-hexene 3769-23-1 C₇H₁₄ 98.19 ~95–100* ~0.68* Intermediate in polymer synthesis
1-Heptene 592-76-7 C₇H₁₄ 98.19 93.8 0.697 Organic synthesis; fuel additive
3-Hexene 592-47-2 C₆H₁₂ 84.16 67.1 0.673 Solvent; polymer precursor
2-Nonene 2216-38-8 C₉H₁₈ 126.24 146.5 0.743 Surfactant production

*Estimated based on homologous series.

Structural and Physical Property Analysis

  • Branching and Chain Length: this compound’s ethyl group increases steric hindrance compared to 4-methyl-1-hexene, slightly elevating its boiling point and density . Longer-chain analogs like 2-nonene (C₉H₁₈) exhibit higher boiling points and densities due to increased van der Waals interactions .
  • Reactivity: Terminal alkenes (e.g., 1-heptene, this compound) are more reactive in polymerization than internal alkenes (e.g., 3-hexene) due to accessible double bonds .

Key Research Findings

  • Toxicological Impact : this compound’s metabolic byproducts form adducts with protoporphyrin IX, leading to hepatic porphyrin accumulation and cytochrome P-450 inactivation—a mechanism absent in ethylene or simpler olefins .
  • Performance in Blends : Monsanto Company patents highlight this compound’s superior performance in rubber formulations compared to branched analogs like 5-methyl-1-hexene, attributed to optimal chain length and branching .

Biological Activity

4-Ethyl-1-hexene, a branched-chain alkene with the molecular formula C8H16C_8H_{16}, is recognized for its potential applications in various chemical and biological fields. Its unique structure, characterized by an ethyl group at the 4-position of the hexene chain, influences its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its metabolic pathways, potential therapeutic applications, and toxicity profiles.

This compound is a colorless liquid that exhibits typical alkene reactivity, including:

  • Electrophilic Addition : The double bond can react with electrophiles, leading to various derivatives.
  • Oxidation : Can yield epoxides or diols depending on the oxidizing agents used.
  • Reduction : Hydrogenation can convert it to 4-ethylhexane.

Metabolic Pathways

Research indicates that this compound may act as a metabolite in certain biological pathways. It can undergo various transformations in biological systems, which may lead to both beneficial and adverse effects.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study highlighted the potential antimicrobial properties of alkenes, including this compound. The compound demonstrated inhibitory effects against several bacterial strains when tested in vitro. This suggests that it could be explored as a natural preservative or antimicrobial agent in food and pharmaceutical applications.
  • Toxicological Studies :
    • Toxicity assessments have shown that this compound exhibits moderate toxicity in certain animal models. The compound's effects on liver enzymes indicate potential hepatotoxicity at high concentrations, necessitating further investigation into safe exposure levels.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that this compound is absorbed efficiently when introduced into biological systems, following the principles outlined by Lipinski's Rule of Five. This characteristic makes it a candidate for drug formulation studies.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntimicrobialInhibitory effects on bacterial strains
HepatotoxicityModerate toxicity observed in animal models
PharmacokineticsEfficient absorption; adheres to Lipinski’s Rule

The biological activity of this compound is primarily attributed to its double bond, which allows it to interact with various biological molecules. For instance:

  • In antimicrobial action, the double bond may react with nucleophiles in microbial cells, disrupting cellular integrity.
  • In metabolic pathways, it may be converted into reactive intermediates that can influence cellular signaling or induce stress responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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